Cas no 58798-97-3 (Berninamycin A (~90%))

Berninamycin A (~90%) is a thiopeptide antibiotic known for its potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). Its mechanism involves inhibition of protein synthesis by binding to the 50S ribosomal subunit. The ~90% purity grade ensures reliable performance in research applications, such as antimicrobial studies and molecular biology investigations. Berninamycin A exhibits low cytotoxicity in mammalian cells, making it suitable for in vitro and in vivo experimental models. Its stability and solubility in common laboratory solvents further enhance its utility. This product is ideal for researchers exploring novel antibiotic mechanisms or developing therapeutic candidates against resistant bacterial strains.
Berninamycin A (~90%) structure
Berninamycin A (~90%) structure
商品名:Berninamycin A (~90%)
CAS番号:58798-97-3
MF:C51H51N15O15S
メガワット:1146.10714840889
CID:369112
PubChem ID:91617669

Berninamycin A (~90%) 化学的及び物理的性質

名前と識別子

    • Alaninamide,threonyl-2-(1-amino-1-propen-1-yl)-5-methyl-4-oxazolecarbonyl-2,3-didehydroalanyl-...
    • Alaninamide,threonyl-2-(1-amino-1-propen-1-yl)-5-methyl-4-oxazolecarbonyl-2,3-didehydroalanyl-3-methylthreonyl-2-(1-aminoethe
    • BERNINAMYCIN A
    • (17Z)-N-{3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl}-17-ethylidene-14-(1-hydroxyethyl)-27-(2-hydroxypropan-2-yl)-20,33-dim
    • (17Z)-N-{3-[(3-Amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl}-17-ethylidene-14-(1-hydroxyethyl)-27-(2-hydroxypropan-2-yl)-20,33-dimethyl-24,30,37,40-tetrakis(methylene)-12,15,22,25,28,35,38-heptaoxo-19,32,42-trioxa-9-thia-3,13,16,23,26,29,36,39,44,45,46,47-dodecaazahexacyclo[39.2.1.18,11
    • Alaninamide,threonyl-2-(1-amino-1-propen-1-yl)-5-methyl-4-oxazolecarbonyl-2,3-didehydroalanyl-3-methylthreonyl-2-(1-aminoethenyl)-5-methyl-4-oxazolecarbonyl-2,3-didehydroalanyl-6-[2-(1-aminoethenyl)-4-oxazolyl]-5-(4-carboxy-2-thiazolyl)-2-pyridinecarbonyl-2,3-didehydroalanyl-2,3-didehydro-,(7&reg
    • Berninamycin
    • 58798-97-3
    • SCHEMBL1370924
    • Berninamycin, Antibiotic U27810
    • CHEMBL262910
    • ALANINAMIDE, L-THREONYL-2-((1Z)-1-AMINO-1-PROPEN-1-YL)-5-METHYL-4-OXAZOLECARBONYL-2,3-DIDEHYDROALANYL-3-METHYL-L-THREONYL-2-(1-AMINOETHENYL)-5-METHYL-4-OXAZOLECARBONYL-2,3-DIDEHYDROALANYL-6-(2-(1-AMINOETHENYL)-4-OXAZOLYL)-5-(4-CARBOXY-2-THIAZOLYL)-2-PYRIDINECARBONYL-2,3-DIDEHYDROALANYL-2,3-DIDEHYDRO-, (7->1)-LACTAM
    • Berninamycin A (~90%)
    • UNII-M2B3X4HA2W
    • THREONYL-2-(1-AMINO-1-PROPEN-1-YL)-5-METHYL-4-OXAZOLECARBONYL-2,3-DIDEHYDROALANYL-3-METHYLTHREONYL-2-(1-AMINOETHENYL)-5-METHYL-4-OXAZOLECARBONYL-2,3-DIDEHYDROALANYL-6-(2-(1-AMINOETHENYL)-4-OXAZOLYL)-5-(4-CARBOXY-2-THIAZOLYL)-2-PYRIDINECARBONYL-2,3-DIDEHYDROALANYL-2,3-DIDEHYDROALANINAMIDE (7->1)-LACTAM
    • CHEBI:199044
    • Q27283385
    • M2B3X4HA2W
    • BERNINAMYCIN [MI]
    • インチ: 1S/C51H51N15O15S/c1-13-28-49-65-34(26(10)81-49)45(76)56-21(5)40(71)66-36(51(11,12)78)46(77)58-23(7)48-64-33(25(9)80-48)44(75)55-20(4)39(70)57-22(6)47-61-30(16-79-47)35-27(50-62-31(17-82-50)42(73)63-32(24(8)67)43(74)60-28)14-15-29(59-35)41(72)54-19(3)38(69)53-18(2)37(52)68/h13-17,24,32,36,67,78H,2-7H2,1,8-12H3,(H2,52,68)(H,53,69)(H,54,72)(H,55,75)(H,56,76)(H,57,70)(H,58,77)(H,60,74)(H,63,73)(H,66,71)/b28-13-
    • InChIKey: CAFFHXXVDGAVPH-QDTIIGTASA-N
    • ほほえんだ: S1C=C2C(NC(C(N/C(=C\C)/C3=NC(=C(C)O3)C(NC(=C)C(NC(C(NC(=C)C3=NC(C(NC(=C)C(NC(=C)C4=NC(=CO4)C4=C(C=CC(C(NC(=C)C(NC(=C)C(N)=O)=O)=O)=N4)C1=N2)=O)=O)=C(C)O3)=O)C(C)(C)O)=O)=O)=O)C(C)O)=O

計算された属性

  • せいみつぶんしりょう: 1145.34097715g/mol
  • どういたいしつりょう: 1145.34097715g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 12
  • 水素結合受容体数: 21
  • 重原子数: 82
  • 回転可能化学結合数: 7
  • 複雑さ: 2740
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 3
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 478
  • 疎水性パラメータ計算基準値(XlogP): 1.6

じっけんとくせい

  • ゆうかいてん: >290°
  • ようかいど: DMSO (Slightly)

Berninamycin A (~90%) セキュリティ情報

  • ちょぞうじょうけん:Amber Vial, -20°C Freezer, Under inert atmosphere

Berninamycin A (~90%) 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
BioAustralis
BIA-B1121-1 mg
Berninamycin A
58798-97-3 >95%byHPLC
1mg
$302.00 2023-08-28
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B912601-1mg
Berninamycin A
58798-97-3 98%
1mg
¥4,994.10 2022-09-02
SHENG KE LU SI SHENG WU JI SHU
sc-202077A-5mg
Berninamycin A,
58798-97-3 >99%
5mg
¥7626.00 2023-09-05
BioAustralis
BIA-B1121-5mg
Berninamycin A
58798-97-3 >95% by HPLC
5mg
$1140.00 2024-07-19
A2B Chem LLC
AG79894-5mg
berninamycin A
58798-97-3 ≥95%
5mg
$1090.00 2024-04-19
A2B Chem LLC
AG79894-1mg
berninamycin A
58798-97-3 ≥95%
1mg
$259.00 2024-04-19
TRC
B318800-5mg
Berninamycin A (~90%)
58798-97-3
5mg
$ 1114.00 2023-04-18
SHENG KE LU SI SHENG WU JI SHU
sc-202077-1 mg
Berninamycin A,
58798-97-3 >99%
1mg
¥1,880.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-202077-1mg
Berninamycin A,
58798-97-3 >99%
1mg
¥1880.00 2023-09-05
BioAustralis
BIA-B1121-1mg
Berninamycin A
58798-97-3 >95% by HPLC
1mg
$325.00 2024-07-19

Berninamycin A (~90%) 関連文献

Berninamycin A (~90%)に関する追加情報

Berninamycin A (~90%) - A Promising Antibiotic Compound

Berninamycin A, with the CAS number 58798-97-3, is a novel antibiotic compound that has garnered significant attention in the field of microbiology and drug discovery. This compound, produced by the bacterium Burkholderia gladioli, belongs to the macrolide class of antibiotics and exhibits potent antimicrobial activity against a wide range of pathogens. Recent studies have highlighted its potential as a next-generation antibiotic, particularly in the context of rising antibiotic resistance.

The discovery of Berninamycin A was a breakthrough in the search for new antimicrobial agents. Researchers isolated this compound from environmental samples and conducted extensive analyses to determine its structure and biological activity. The compound's unique chemical structure, which includes a large lactone ring and several substituents, contributes to its potent antibacterial properties. Studies have shown that Berninamycin A inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, a mechanism similar to other macrolide antibiotics but with enhanced efficacy and specificity.

One of the most promising aspects of Berninamycin A is its ability to combat multidrug-resistant (MDR) bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). Recent research published in Nature Microbiology demonstrated that Berninamycin A effectively inhibits the growth of these pathogens at low concentrations, suggesting its potential as a therapeutic agent in treating infections caused by MDR bacteria.

The biosynthesis of Berninamycin A involves a complex pathway mediated by a type I polyketide synthase (PKS) system. Scientists have identified the key genes responsible for its production and are exploring genetic engineering approaches to enhance its yield and improve its pharmacokinetic properties. For instance, researchers at the University of California have successfully modified the PKS system to produce analogs of Berninamycin A with improved bioavailability and reduced toxicity.

In addition to its antimicrobial properties, Berninamycin A has shown potential in other therapeutic areas. Preclinical studies indicate that it may possess anti-inflammatory and immunomodulatory effects, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis. Furthermore, recent investigations into its mechanism of action have revealed that it interacts with host immune cells to enhance their ability to combat infections, suggesting a dual role as both an antimicrobial and immunostimulatory agent.

The development of Berninamycin A into a clinical drug requires addressing several challenges. One major hurdle is optimizing its pharmacokinetics to ensure adequate tissue penetration and prolonged efficacy. Researchers are exploring various drug delivery systems, including lipid nanoparticles and polymer-based formulations, to overcome these limitations. Additionally, large-scale production methods need to be established to meet the demand for clinical trials and eventual commercialization.

Despite these challenges, the future prospects for Berninamycin A are highly promising. Its unique chemical structure, potent antimicrobial activity, and potential for modification make it a valuable asset in the fight against antibiotic resistance. As research continues to uncover new insights into its mechanisms and applications, Berninamycin A stands as a testament to the importance of natural product discovery in drug development.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量